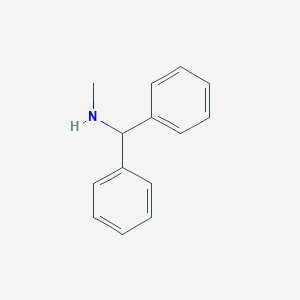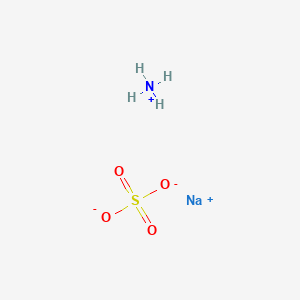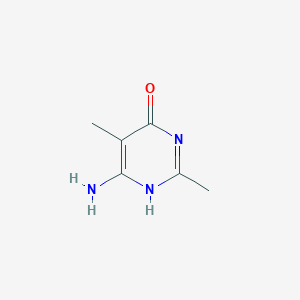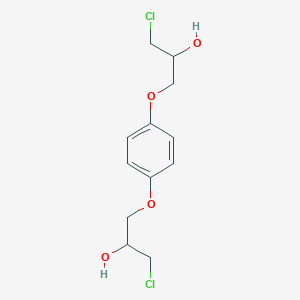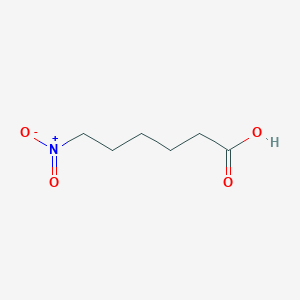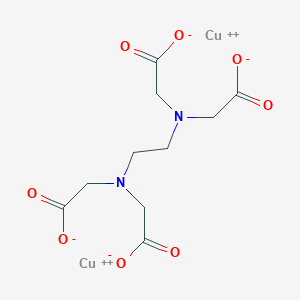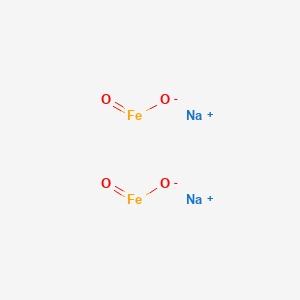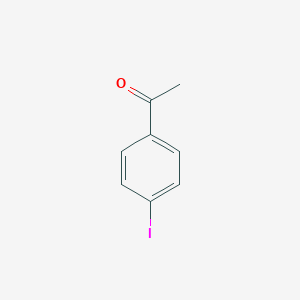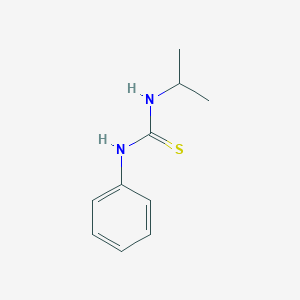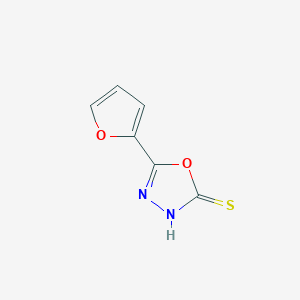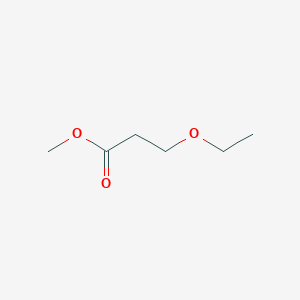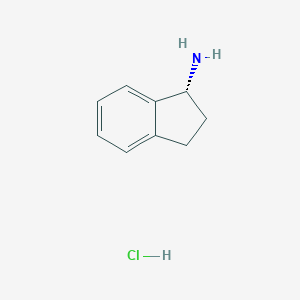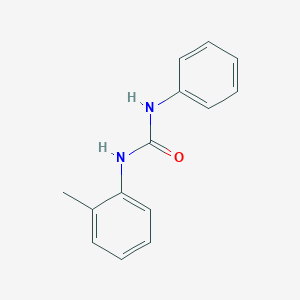
Carbanilide, 2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbanilide, 2-methyl- is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the carbanilide family of compounds, which are known for their diverse biological activities. Carbanilide, 2-methyl- is of particular interest due to its unique structure and potential for use in a variety of research applications.
Wirkmechanismus
The mechanism of action of carbanilide, 2-methyl- is not well understood, but it is believed to act through a variety of pathways, including inhibition of enzymes and modulation of ion channels. It has been shown to have a range of biological activities, including anti-tumor, anti-inflammatory, and analgesic effects.
Biochemische Und Physiologische Effekte
Carbanilide, 2-methyl- has a range of biochemical and physiological effects, including inhibition of DNA synthesis and modulation of ion channels. It has been shown to have anti-tumor effects in vitro and in vivo, and has also been studied for its potential as an anti-inflammatory and analgesic agent.
Vorteile Und Einschränkungen Für Laborexperimente
Carbanilide, 2-methyl- has several advantages for use in laboratory experiments, including its relative stability and ease of synthesis. However, it also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research on carbanilide, 2-methyl-. These include further studies on its anti-tumor and anti-inflammatory effects, as well as investigations into its potential as a modulator of ion channels. Additionally, there is potential for the synthesis of new compounds based on the structure of carbanilide, 2-methyl-, which could have unique biological activities and applications in scientific research.
Synthesemethoden
Carbanilide, 2-methyl- can be synthesized through a variety of methods, including the reaction of aniline with methyl isocyanate. This reaction produces a white crystalline solid that is relatively stable under normal laboratory conditions.
Wissenschaftliche Forschungsanwendungen
Carbanilide, 2-methyl- has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a starting material for the synthesis of other compounds. It has also been studied for its potential as an anti-tumor agent and as a modulator of ion channels.
Eigenschaften
CAS-Nummer |
13140-49-3 |
|---|---|
Produktname |
Carbanilide, 2-methyl- |
Molekularformel |
C14H14N2O |
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
1-(2-methylphenyl)-3-phenylurea |
InChI |
InChI=1S/C14H14N2O/c1-11-7-5-6-10-13(11)16-14(17)15-12-8-3-2-4-9-12/h2-10H,1H3,(H2,15,16,17) |
InChI-Schlüssel |
UUIQRZTUWPSQKW-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=CC=C2 |
Kanonische SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=CC=C2 |
Piktogramme |
Irritant; Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



